molecular formula C7H6ClFO2S B3276014 Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro- CAS No. 633305-40-5

Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-

Cat. No.: B3276014
CAS No.: 633305-40-5
M. Wt: 208.64 g/mol
InChI Key: VVHFVBCYEWPRCS-UHFFFAOYSA-N
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Description

Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-: is an organic compound with the molecular formula C8H8ClFO2S It is a derivative of benzene, where a chloromethylsulfonyl group and a fluorine atom are substituted at the 1 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro- typically involves the following steps:

    Starting Material: The synthesis begins with benzene as the starting material.

    Chloromethylation: Benzene undergoes chloromethylation to introduce the chloromethyl group. This reaction is usually carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

    Sulfonylation: The chloromethylated benzene is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like pyridine.

    Fluorination: Finally, the fluorine atom is introduced at the 3-position through a fluorination reaction using a fluorinating agent like hydrogen fluoride or a fluorine gas.

Industrial Production Methods: Industrial production of Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro- follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro- can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of sulfide derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine:

  • Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry:

  • Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro- involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The chloromethyl group can participate in nucleophilic substitution reactions, while the sulfonyl group can be involved in oxidation and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it useful in various applications.

Comparison with Similar Compounds

  • Benzene, 1-[(chloromethyl)sulfonyl]-4-fluoro-
  • Benzene, 1-[(chloromethyl)sulfonyl]-2-fluoro-
  • Benzene, 1-[(chloromethyl)sulfonyl]-3-chloro-

Uniqueness:

  • The specific positioning of the fluorine atom at the 3-position in Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro- imparts unique chemical properties compared to its isomers. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(chloromethylsulfonyl)-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c8-5-12(10,11)7-3-1-2-6(9)4-7/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHFVBCYEWPRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80730550
Record name 1-(Chloromethanesulfonyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633305-40-5
Record name 1-(Chloromethanesulfonyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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